molecular formula C9H17NO2S B2813785 9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide CAS No. 1888919-42-3

9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide

Cat. No.: B2813785
CAS No.: 1888919-42-3
M. Wt: 203.3
InChI Key: UJAXYXSQCABODG-UHFFFAOYSA-N
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Description

Historical Context of Spirocyclic Sulfonamides

The history of sulfonamides in medicine began in the 1930s with the discovery of Prontosil, the first synthetic antibacterial agent. youtube.comresearchgate.net This breakthrough, which earned Gerhard Domagk the 1939 Nobel Prize in Medicine, ushered in the era of antimicrobial chemotherapy. openaccesspub.org Researchers soon discovered that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide, which functions by inhibiting bacterial folic acid synthesis. youtube.comopenaccesspub.org This led to the development of a wide array of sulfonamide derivatives for various infections. openaccesspub.org

The development of spirocyclic chemistry, although explored for over a century, has seen a surge of interest in drug discovery more recently. Spirocycles, which feature two rings connected by a single common atom, offer a rigid, three-dimensional structure that is highly attractive for designing molecules that can interact with biological targets with high specificity.

The convergence of these two fields has led to the exploration of spirocyclic sulfonamides. These compounds merge the proven pharmacological potential of the sulfonamide group with the advantageous structural properties of a spirocyclic scaffold. nih.gov Academic research into this class of compounds has identified them as potent inhibitors of various enzymes, including Akt kinases and carbonic anhydrases, highlighting their potential in areas such as oncology and the treatment of neuropathic pain. nih.govnih.gov

Significance of Spiro[5.5]undecane Scaffolds in Chemical Science

The spiro[5.5]undecane scaffold is a specific type of spirocyclic system consisting of two six-membered rings. This framework is found in a variety of natural products, including alkaloids and terpenoids. banglajol.info Its rigid, well-defined three-dimensional geometry makes it a valuable building block in medicinal chemistry. researchgate.net

The introduction of a spiro center, such as the one in the spiro[5.5]undecane system, increases the structural complexity and novelty of a molecule, providing an opportunity to explore new chemical space. researchgate.net In drug design, this can lead to improved potency and selectivity, as the rigid conformation can reduce the entropic penalty upon binding to a biological target.

Derivatives of the spiro[5.5]undecane skeleton have been investigated for a wide range of biological activities. For example, various azaspiro[5.5]undecanes (where one or more carbon atoms are replaced by nitrogen) have been synthesized and evaluated for uses in treating pain, obesity, inflammation, and central nervous system disorders. banglajol.infonih.gov The versatility of this scaffold allows for the creation of diverse molecular libraries for screening against various therapeutic targets. dergipark.org.tr

Table 1: Examples of Biologically Active Azaspiro[5.5]undecane Derivatives This table is generated based on available data for related compounds and does not represent data for 9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide.

Compound Class Investigated Therapeutic Area Reference
1,9-Diazaspiro[5.5]undecanes Obesity, Pain, CNS Disorders nih.gov
Azaspiro Compounds (General) Tachykinin Antagonists (Depression, Anxiety, Pain) banglajol.info
1-Oxa-9-azaspiro[5.5]undecane Derivatives Antituberculosis Activity researchgate.net
1-Oxa-9-azaspiro[5.5]undecane-9-sulfonamides Carbonic Anhydrase Interrogation researchgate.net

Academic Relevance of this compound

Despite the clear academic interest in both spirocyclic sulfonamides and the spiro[5.5]undecane scaffold, published academic research focusing specifically on this compound is not readily found in scientific databases. The compound is identified by the Chemical Abstracts Service (CAS) number 1888919-42-3 and is available through commercial chemical suppliers, which confirms its synthesis and existence.

The structure itself, featuring a piperidine (B6355638) ring spiro-fused to a cyclic sulfonamide (sultam), suggests it is a molecule of interest for chemical synthesis and potential biological screening. The sulfonamide moiety is a well-established pharmacophore, and its incorporation into a rigid spirocyclic system could lead to novel pharmacological properties. However, without dedicated studies, its specific relevance remains speculative and within the realm of unexplored chemical space.

Scope and Objectives of Research on this compound

The scope of potential research on this compound would likely be driven by the established activities of its structural components. Initial objectives would logically focus on developing and optimizing a synthetic route to produce the compound and its derivatives efficiently.

Following successful synthesis, the primary research objective would be to characterize the compound's physicochemical and biological properties. A typical research scope would include:

Biological Screening: Testing the compound against a panel of biological targets, particularly enzymes like carbonic anhydrases, kinases, or proteases, where sulfonamides have shown activity. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of the parent molecule to understand how structural modifications affect its biological activity.

Computational Modeling: Using molecular docking and other computational tools to predict potential biological targets and to understand its binding mode at an atomic level.

Given the precedent set by related thia-azaspiro compounds and spirocyclic sulfonamides, research could be directed toward developing novel agents for oncology, infectious diseases, or neurological disorders. nih.govnih.gov However, at present, specific research programs or detailed findings dedicated to this compound have not been published in the academic literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9λ6-thia-1-azaspiro[5.5]undecane 9,9-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2S/c11-13(12)7-4-9(5-8-13)3-1-2-6-10-9/h10H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAXYXSQCABODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2(C1)CCS(=O)(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 9 Thia 1 Azaspiro 5.5 Undecane 9,9 Dioxide

Precursor Synthesis and Functionalization Strategies

The construction of the 9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide framework necessitates the careful design and synthesis of both sulfur-containing and nitrogen-containing precursors. These precursors must possess the appropriate functional groups to facilitate the final spirocyclization.

Synthesis of Sulfur-Containing Precursors

The tetrahydrothiopyran (B43164) ring, which forms the sulfur-containing portion of the spirocycle, can be synthesized through several established routes. A common strategy involves the double-conjugate addition to divinyl ketones. For instance, tetrahydrothiopyran-4-one (B549198) derivatives can be prepared by the reaction of divinyl ketones with a sulfur source like hydrogen sulfide (B99878) (H₂S) scilit.comresearchgate.net.

Another versatile approach is the cyclization of acyclic precursors. For example, a diester containing a sulfur atom can be a precursor for a Dieckmann condensation, leading to a cyclic β-keto ester which can be further modified wikipedia.orgorganic-chemistry.org. The synthesis of such precursors might start from commercially available materials that are elaborated through standard functional group interconversions.

The oxidation of the sulfide to the target sulfone (9,9-dioxide) is typically achieved late in the synthetic sequence to avoid potential complications with sensitive reagents. This transformation is commonly accomplished using oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide.

Precursor TypeSynthetic MethodKey ReagentsReference
Tetrahydrothiopyran-4-oneDouble-conjugate additionDivinyl ketone, H₂S scilit.comresearchgate.net
Cyclic β-keto thioesterDieckmann CondensationSulfur-containing diester, Strong base (e.g., NaOEt) wikipedia.orgorganic-chemistry.org
Tetrahydrothiophene 1,1-dioxidesOxidation of corresponding sulfidemCPBA, Hydrogen peroxide researchgate.net

Synthesis of Nitrogen-Containing Precursors

The piperidine (B6355638) ring of the target molecule can be constructed from acyclic precursors or by modifying existing piperidine scaffolds. A prevalent method for synthesizing 4,4-disubstituted piperidines, which are ideal precursors for spirocyclization, involves a double Michael addition. A primary amine can be reacted with two equivalents of an appropriate Michael acceptor, such as an acrylate, followed by an intramolecular cyclization like the Dieckmann condensation to furnish a 4-piperidone (B1582916) derivative dtic.mil.

Alternatively, pre-existing piperidines can be functionalized at the 4-position. For example, 4-piperidone can be used as a starting material for the introduction of side chains that will ultimately form the sulfur-containing ring youtube.com.

Precursor TypeSynthetic MethodKey ReagentsReference
4-Piperidone derivativeDouble Michael addition followed by Dieckmann condensationPrimary amine, Alkyl acrylate, Strong base dtic.mil
4,4-Disubstituted piperidineFunctionalization of 4-piperidone4-Piperidone, Alkylating agents youtube.com
Substituted PiperidinesCarbonyl ene and Prins cyclizationsAldehydes, Lewis or Brønsted acids birmingham.ac.uk

Key Cyclization Reactions for Spiro[5.5]undecane Formation

The final construction of the spirocyclic core is the most crucial step in the synthesis. Both intramolecular and intermolecular strategies can be envisioned for this transformation.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for forming cyclic and spirocyclic systems. In the context of this compound, a precursor containing both the pre-formed piperidine and the acyclic chain for the sulfur-containing ring (or vice versa) can be cyclized.

A plausible approach involves an intramolecular alkylation. For example, a piperidine derivative with a nucleophilic nitrogen and an electrophilic side chain attached at the 4-position can undergo cyclization. Alternatively, a precursor with two electrophilic centers could react with a binucleophile in a single step.

The Dieckmann condensation is a classic example of an intramolecular reaction that forms a carbon-carbon bond, leading to a cyclic β-keto ester wikipedia.orgorganic-chemistry.orgdtic.millibretexts.orgmasterorganicchemistry.com. This can be a key step in forming one of the rings of the spirocycle.

Cyclization TypeDescriptionKey IntermediateReference
Intramolecular AlkylationA nucleophile and an electrophile on the same molecule react to form a ring.A molecule containing both piperidine and a side chain with a leaving group. nih.gov
Dieckmann CondensationIntramolecular reaction of a diester with a base to form a β-keto ester.A diester precursor attached to a piperidine or thiacyclohexane core. wikipedia.orgorganic-chemistry.orgdtic.millibretexts.orgmasterorganicchemistry.com

Oxidation Pathways to Sulfone Moiety

The transformation of the thioether precursor, 9-thia-1-azaspiro[5.5]undecane, into the corresponding sulfone is a critical step in the synthesis. This oxidation requires methods that are both efficient and selective, preserving other functional groups that may be present in derivatives of the molecule.

The oxidation of thioethers to sulfones is a fundamental transformation in organic synthesis. A variety of reagents and catalytic systems have been developed to achieve this conversion with high yield and selectivity. The direct oxidation of sulfides to sulfones often proceeds through an intermediate sulfoxide (B87167).

Commonly employed oxidants include hydrogen peroxide (H₂O₂), which is considered a "green" oxidant as its only byproduct is water. researchgate.net The efficacy of H₂O₂ is often enhanced by catalysts. For instance, niobium carbide has been shown to efficiently catalyze the oxidation of sulfides to sulfones using 30% hydrogen peroxide. organic-chemistry.org Similarly, recyclable silica-based tungstate (B81510) catalysts can be used with H₂O₂ at room temperature for the selective oxidation of sulfides. organic-chemistry.orgorganic-chemistry.org Other powerful oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) and potassium peroxymonosulfate, commercially known as Oxone. reddit.com Using an excess of a strong oxidant like Oxone, often as a slurry in methanol, can directly convert thioethers to sulfones. reddit.com

The choice of oxidant and reaction conditions is crucial for chemoselectivity, especially when sensitive functional groups are present in the molecule. Mild and efficient methods have been developed that allow for the oxidation of the sulfur atom without affecting functionalities like alcohols, esters, or aldehydes. researchgate.net

Table 1: Selected Reagents for the Oxidation of Thioethers to Sulfones

Oxidant Catalyst / Promoter Typical Conditions Selectivity Notes
Hydrogen Peroxide (H₂O₂) Niobium Carbide - Efficiently affords sulfones. organic-chemistry.org
Hydrogen Peroxide (H₂O₂) Silica-based Tungstate Room Temperature Good to excellent yields for sulfones. organic-chemistry.orgorganic-chemistry.org
Hydrogen Peroxide (H₂O₂) Sulfamic Acid Room Temperature Good to excellent yields; tolerates sensitive functional groups. researchgate.net
m-CPBA None Slow, cold addition Thioethers are readily oxidized; >2 equivalents typically required for sulfone formation. reddit.com
Oxone None MeOH, Room Temp. Powerful oxidant, can be used as a slurry for convenient setup. reddit.com
Urea-Hydrogen Peroxide None Solid-state Can be used for efficient oxidation of sulfides to sulfones. organic-chemistry.org

Controlling the oxidation state of sulfur—stopping at the sulfoxide or proceeding to the sulfone—is a key challenge in the synthesis of sulfur-containing heterocycles. This control is typically achieved by carefully selecting the oxidant, catalyst, and reaction stoichiometry.

For many substrates, the oxidation of the thioether to the sulfoxide can occur readily, sometimes even non-catalytically, while the subsequent oxidation of the sulfoxide to the sulfone often requires a catalyst. researchgate.netrsc.org This difference in reactivity allows for selective synthesis. For example, using tantalum carbide as a catalyst with H₂O₂ tends to yield sulfoxides, whereas the aforementioned niobium carbide under similar conditions produces sulfones. organic-chemistry.orgorganic-chemistry.org

The stoichiometry of the oxidizing agent is another critical factor. The use of approximately 1.5 equivalents of an oxidant like m-CPBA can result in a mixture of the sulfoxide and sulfone, whereas employing more than two equivalents typically drives the reaction to completion, yielding the sulfone. reddit.com Furthermore, steric hindrance around the sulfur atom can influence the final oxidation state. In a study on butyl methyl thioethers, substrates with less steric bulk were readily oxidized to the sulfone, while the sterically hindered tert-butyl methyl thioether predominantly yielded the sulfoxide. rsc.org This suggests that the geometry of the 9-thia-1-azaspiro[5.5]undecane ring system could influence the ease of oxidation to the sulfone state.

Stereoselective Synthesis of this compound Derivatives

The creation of spirocyclic compounds with defined stereochemistry is a significant objective in modern organic synthesis, often driven by the unique three-dimensional structures they possess. nih.govrsc.org For derivatives of this compound, controlling the stereochemistry at the spiro-carbon is of paramount importance.

Asymmetric catalysis provides a powerful strategy for the enantioselective synthesis of spirocycles. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. While specific applications to the 9-thia-1-azaspiro[5.5]undecane framework are not extensively documented, analogous transformations in other spirocyclic systems illustrate the potential of this methodology.

For example, chiral phosphate (B84403) magnesium complexes have been used to catalyze asymmetric Diels-Alder reactions for the highly enantioselective synthesis of chiral spirooxindoles. rsc.org Another strategy involves metal-catalyzed enantioselective C-H activation and subsequent cyclization to form the spiro-core. rsc.org In the context of the target molecule, a chiral Lewis acid or organocatalyst could be envisioned to control a key spiroannulation reaction, such as an intramolecular Michael addition or aldol (B89426) condensation, to construct the heterocyclic rings around the central spiro-atom with high enantioselectivity. rsc.org

The use of chiral auxiliaries is a classic and reliable method for controlling stereochemistry. In this approach, an achiral substrate is covalently attached to a chiral molecule (the auxiliary), which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed.

Sulfur-based chiral auxiliaries, often derived from amino acids, have proven to be highly effective in a range of asymmetric transformations. researchgate.netscielo.org.mx For the synthesis of a chiral derivative of this compound, a precursor could be attached to a chiral auxiliary. This auxiliary would then control the facial selectivity of a cyclization reaction to form one of the rings, thereby setting the stereochemistry of the spirocenter. researchgate.net Chiral auxiliary-mediated approaches have been successfully used in the synthesis of complex molecules containing sulfone motifs, demonstrating the utility of this strategy. nih.gov

Diastereoselective synthesis relies on the influence of one or more pre-existing stereocenters within a molecule to control the formation of a new stereocenter. If a starting material for the synthesis of a 9-Thia-1-azaspiro[5.5]undecane derivative already contains a chiral center, this can direct the stereochemical outcome of the spirocyclization step.

For instance, an intramolecular cyclization to form one of the heterocyclic rings would proceed through a transition state where the existing stereocenter favors one geometric approach over another, leading to the preferential formation of one diastereomer. Such substrate-controlled stereoselection is common in the synthesis of sulfur-containing heterocycles, where good levels of stereocontrol can be achieved in intramolecular addition reactions. nih.gov The synthesis of diastereoisomeric sulfones has been demonstrated where the stereochemistry is controlled during the synthetic sequence. researchgate.net This approach is fundamental for building complex molecules with multiple stereocenters in a controlled and predictable manner.

Green Chemistry Principles in this compound Synthesis

Traditional organic synthesis is often reliant on volatile organic solvents, which can account for a significant portion of the total mass in a chemical process and contribute heavily to industrial waste. nih.gov Adopting solvent-free, or solid-state, reaction conditions offers a direct path to minimizing this environmental burden. ijrpr.com These reactions can be facilitated through techniques such as mechanochemistry (grinding or ball milling) or by conducting reactions "neat," where reactants are mixed directly without a solvent, often with thermal or microwave activation. ijrpr.commdpi.com

For the synthesis of spirocyclic systems, solvent-free approaches have demonstrated considerable success, often leading to higher yields, shorter reaction times, and simplified purification procedures. rsc.orgarkat-usa.org While specific documented solvent-free methods for this compound are not detailed in currently available literature, the synthesis of analogous spiro-heterocycles under microwave-assisted, solvent-free conditions suggests the feasibility of this strategy. arkat-usa.orgresearchgate.net Such an approach would eliminate solvent waste and potentially reduce the energy required for heating and distillation processes. jddhs.com

Table 1: Comparison of Conventional vs. Potential Green Synthesis Parameters

Parameter Conventional Synthesis (Illustrative) Solvent-Free Synthesis (Potential)
Solvent Toluene, Dichloromethane None
Energy Source Conventional Heating (Oil Bath) Microwave Irradiation, Mechanochemistry
Reaction Time Several hours to days Minutes to a few hours
Work-up Liquid-liquid extraction, Column chromatography Direct isolation, Recrystallization

| Waste | Significant solvent and silica (B1680970) gel waste | Minimal |

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with greater efficiency and selectivity under milder conditions while using smaller quantities of reagents. mdpi.com The development of sustainable catalysts for synthesizing this compound would focus on replacing stoichiometric reagents with catalytic alternatives that are recyclable, non-toxic, and highly efficient. semanticscholar.org

Potential catalytic strategies applicable to this synthesis could include:

Heterogeneous Catalysts: Solid-supported catalysts are advantageous due to their ease of separation from the reaction mixture, allowing for straightforward recovery and reuse. This minimizes product contamination and catalyst waste. mdpi.com

Biocatalysis: The use of enzymes as catalysts offers high specificity under mild aqueous conditions, reducing the need for harsh reagents and organic solvents. longdom.org

Organocatalysis: Employing small organic molecules as catalysts avoids the use of potentially toxic and expensive precious metals. nih.gov

While specific catalysts for the synthesis of this compound are not prominently featured in existing research, related heterocyclic syntheses have successfully employed catalysts like basic alumina (B75360) under solvent-free grinding conditions, demonstrating a green and efficient pathway. mdpi.com

Atom economy is a fundamental metric of green chemistry that evaluates how efficiently the atoms from the reactants are incorporated into the final desired product. primescholars.comjocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful. scranton.edu In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. scranton.edu

Analyzing a potential synthetic route to this compound through the lens of atom economy is essential for identifying areas for improvement. A high-yielding reaction may still be inefficient if it produces a large volume of waste byproducts. primescholars.com

Table 2: Atom Economy of Idealized Reaction Types

Reaction Type Description % Atom Economy (Typical)
Addition Reactants combine to form a single product with no byproducts. 100%
Rearrangement A molecule's structure is rearranged without loss of atoms. 100%
Substitution A functional group is replaced by another, generating a byproduct. < 100%

| Elimination | Atoms are removed from a molecule, forming a double bond and byproducts. | < 100% |

Advanced Spectroscopic and Structural Characterization of 9 Thia 1 Azaspiro 5.5 Undecane 9,9 Dioxide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution and in the solid state. For 9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR techniques would be essential for unambiguous structural assignment and conformational analysis.

Advanced 2D NMR Techniques for Structural Elucidation (COSY, HMQC, HMBC)

To definitively assign the proton (¹H) and carbon (¹³C) signals of the complex spirocyclic structure of this compound, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) coupling networks within the molecule. It would be instrumental in tracing the connectivity of protons on adjacent carbons, for instance, within the piperidine (B6355638) and thiacyclohexane rings. Cross-peaks in the COSY spectrum would confirm which protons are spin-spin coupled, allowing for the mapping of the individual ring systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum by correlating it to its directly bonded proton(s), which are typically resolved with greater clarity in the ¹H NMR spectrum.

A hypothetical data table of expected 2D NMR correlations is presented below to illustrate the utility of these techniques.

Proton (¹H) SignalCorrelated Carbon (¹³C) Signal (HMQC/HSQC)Long-Range Correlated Carbon (¹³C) Signals (HMBC)
Protons on C2/C6 (piperidine)C2/C6Spiro-C, C3/C5 (piperidine)
Protons on C3/C5 (piperidine)C3/C5C2/C6, C4 (piperidine)
Protons on C8/C10 (thiacyclohexane)C8/C10Spiro-C, C7/C11 (thiacyclohexane)
Protons on C7/C11 (thiacyclohexane)C7/C11C8/C10 (thiacyclohexane)

Solid-State NMR Studies

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure, conformation, and dynamics of molecules in the solid state. wikipedia.org Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent interactions. emory.edu For this compound, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution ¹³C spectra. These spectra could reveal the presence of multiple, distinct conformations in the crystal lattice (polymorphism) if the asymmetric unit of the crystal contains crystallographically inequivalent molecules.

Conformational Analysis via NMR

The two six-membered rings in a spiro[5.5]undecane system typically adopt chair conformations to minimize steric strain. The conformational behavior of this compound could be investigated using solution-state NMR. Analysis of vicinal proton-proton coupling constants (³JHH) obtained from the ¹H NMR spectrum can provide information about the dihedral angles between adjacent protons, which in turn relates to the ring conformation. Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), would reveal through-space proximity of protons. For instance, NOE correlations between axial protons on the same face of a ring would provide strong evidence for a chair conformation.

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single-Crystal X-ray Diffraction of this compound

Should suitable single crystals of this compound be grown, single-crystal X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and torsion angles. This would confirm the connectivity of the atoms and provide an exact picture of the molecule's conformation in the solid state. Key structural parameters that would be determined include the geometry around the spiro-carbon, the conformation of both the piperidine and the thiacyclohexane S,S-dioxide rings (expected to be chairs), and the geometry of the sulfone group.

A representative table of crystallographic data that would be obtained is shown below.

ParameterValue
Crystal systeme.g., Monoclinic
Space groupe.g., P2₁/c
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
β (°)Data not available
Volume (ų)Data not available
ZData not available
Density (calculated) (g/cm³)Data not available

Polymorphism and Crystallization Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in pharmaceutical and materials science, as different polymorphs can exhibit distinct physicochemical properties. For this compound, while specific polymorphism studies are not extensively documented in publicly available literature, the potential for polymorphic behavior can be inferred from the structural characteristics of the molecule and general principles observed in related spirocyclic and sulfonamide compounds.

The crystallization of this compound can be influenced by a variety of factors, including solvent choice, temperature, and the rate of cooling. These conditions dictate the nucleation and growth of crystals, potentially leading to different packing arrangements of the molecules in the crystal lattice. The presence of both a hydrogen bond donor (the N-H group of the sulfonamide) and hydrogen bond acceptors (the oxygen atoms of the sulfonyl group) suggests that hydrogen bonding plays a significant role in the crystal packing. The flexible nature of the six-membered rings in the spiro system may also allow for different conformations, which can be a source of conformational polymorphism. acs.org

In analogous spirobicyclic compounds, concomitant polymorphism has been observed, where two distinct crystalline forms are obtained from the same crystallization conditions. acs.org This phenomenon is often attributed to the presence of flexible hydrogen bonding networks and subtle differences in intermolecular interactions. acs.org For this compound, it is plausible that different crystallization conditions could favor the formation of distinct polymorphs, each with its unique crystal structure and properties. The characterization of such polymorphs would typically involve techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the molecular structure and bonding within a compound. For this compound, these methods are instrumental in identifying characteristic functional groups and probing conformational subtleties.

Characteristic Vibrational Modes of Sulfonamide and Spiro Rings

The vibrational spectrum of this compound is dominated by the characteristic modes of the sulfonamide group and the vibrations of the spirocyclic framework.

The sulfonamide group (SO₂NH) gives rise to several distinct and strong absorption bands in the IR spectrum. The asymmetric and symmetric stretching vibrations of the SO₂ group are particularly prominent and are typically observed in the ranges of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. cdnsciencepub.com These bands are often strong and well-defined, making them useful for the identification of the sulfonamide functionality. The S-N stretching vibration is expected to appear in the 940–900 cm⁻¹ region. researchgate.net The N-H stretching vibration of the sulfonamide amine will be present in the region of 3400–3200 cm⁻¹. researchgate.netripublication.com

The spiro rings , consisting of two fused six-membered rings, will contribute a complex series of C-H and C-C stretching and bending vibrations. The C-H stretching vibrations of the methylene (B1212753) groups in the rings are expected in the 3000–2850 cm⁻¹ region. The C-C stretching and various bending and rocking modes of the rings will appear in the fingerprint region (below 1500 cm⁻¹).

A hypothetical summary of the characteristic vibrational modes for this compound is presented in the table below, based on data from analogous sulfonamide and cyclic compounds. cdnsciencepub.comresearchgate.netripublication.com

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Intensity (IR)
N-H Stretch3400–3200Medium
Asymmetric CH₂ Stretch2925–2900Strong
Symmetric CH₂ Stretch2855–2840Strong
Asymmetric SO₂ Stretch1370–1330Strong
Symmetric SO₂ Stretch1180–1160Strong
S-N Stretch940–900Medium
Ring Vibrations (breathing, bending)< 1200Variable

Conformational Isomers Probing

Vibrational spectroscopy is a sensitive tool for the detection and analysis of conformational isomers. The spirocyclic nature of this compound allows for the possibility of different chair and boat conformations of the six-membered rings. These different conformations would likely result in subtle shifts in the vibrational frequencies of the C-C and C-H bending and stretching modes.

By employing low-temperature IR and Raman spectroscopy, it may be possible to "freeze out" and observe the distinct vibrational spectra of different conformers. Furthermore, computational methods, such as Density Functional Theory (DFT), can be used to predict the vibrational frequencies of different possible conformers, aiding in the interpretation of experimental spectra. kau.edu.sanih.gov The comparison of experimental spectra with calculated spectra for different conformers can help in identifying the predominant conformation in the solid state or in solution.

High-Resolution Mass Spectrometry and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a powerful analytical technique for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through the analysis of fragmentation patterns.

Accurate Mass Determination

For this compound (molecular formula: C₉H₁₇NO₂S), the theoretical monoisotopic mass can be calculated with high precision. HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) of the molecular ion to within a few parts per million (ppm), allowing for the unambiguous determination of its elemental formula.

IonTheoretical m/z
[M+H]⁺204.10020
[M+Na]⁺226.08215
[M-H]⁻202.08562

Mechanistic Studies of Fragmentation Patterns

The study of fragmentation patterns in mass spectrometry provides valuable information about the structure of a molecule. For this compound, fragmentation is expected to be initiated at the sulfonamide group and within the spirocyclic system. Based on studies of similar sulfonamides and spiro-heterocycles, several fragmentation pathways can be proposed. researchgate.netaip.org

A common fragmentation pathway for sulfonamides involves the cleavage of the S-N bond and the loss of SO₂. researchgate.net Another likely fragmentation involves the cleavage of the bonds within the spirocyclic rings. For 1-azaspiro[5.5]undecane, fragmentation pathways that generate ions with methylene-piperidine and azabicyclo-type structures have been observed. aip.org

A plausible fragmentation scheme for this compound under electron ionization (EI) or collision-induced dissociation (CID) could involve the following steps:

Loss of SO₂: A primary fragmentation pathway for sulfonamides is the neutral loss of sulfur dioxide (SO₂), which has a mass of 64 Da. researchgate.net

Cleavage of the Spiro Rings: Fragmentation of the six-membered rings can occur through various pathways, including retro-Diels-Alder reactions or cleavage adjacent to the spiro carbon or the heteroatoms.

Loss of Alkyl Fragments: Successive losses of ethylene (B1197577) (C₂H₄) or other small alkyl fragments from the rings are also possible.

A hypothetical table of major fragment ions for this compound is presented below, based on general fragmentation patterns of related compounds. researchgate.netaip.org

Proposed Fragment Ion Structure/Lossm/z of Fragment Ion
[M - SO₂]⁺140
[M - C₂H₄]⁺175
[M - C₃H₆]⁺161
[C₅H₁₀N]⁺ (Piperidine fragment)84
[C₅H₉S]⁺ (Thiane fragment)101

Mechanistic studies of these fragmentation pathways, often aided by tandem mass spectrometry (MS/MS) and isotopic labeling, can provide definitive structural information and confirm the connectivity of the atoms within the molecule.

Computational and Theoretical Studies on 9 Thia 1 Azaspiro 5.5 Undecane 9,9 Dioxide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For a molecule like 9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide, these calculations can elucidate the interplay between the piperidine (B6355638) and thiacyclohexane dioxide rings that define its spirocyclic structure.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic properties of molecules. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G*), would be employed to find the lowest energy structure. These calculations would predict key geometrical parameters. In analogous spiro compounds containing a piperidine ring, the piperidine ring typically adopts a chair conformation to minimize steric strain. Similarly, the thiacyclohexane 1,1-dioxide ring is also expected to be in a chair conformation. The spiro linkage introduces significant rigidity to the molecule. DFT calculations on similar spirocyclic structures often focus on bond lengths, bond angles, and dihedral angles to fully characterize the molecular geometry. nih.gov

Illustrative DFT-Calculated Geometrical Parameters for a Representative Conformer:

Parameter Predicted Value
C-N Bond Length (Piperidine) ~1.47 Å
C-S Bond Length (Thiacyclohexane) ~1.80 Å
S=O Bond Length ~1.45 Å
C-S-C Bond Angle ~100°

Note: The data in this table is illustrative and based on typical values found in similar computed structures.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. A larger gap suggests higher stability and lower reactivity. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the piperidine ring and the oxygen atoms of the sulfone group, due to the presence of lone pairs of electrons. The LUMO is likely to be distributed around the sulfone group, which can act as an electron-accepting region. The HOMO-LUMO gap would provide insights into the molecule's potential to participate in chemical reactions. Computational studies on other spiro compounds have utilized HOMO-LUMO analysis to predict reactivity. nih.gov

Illustrative Frontier Molecular Orbital Energies:

Molecular Orbital Energy (eV)
HOMO -7.0
LUMO -0.5

Note: The data in this table is for illustrative purposes and represents typical values for similar heterocyclic compounds.

An electrostatic potential (ESP) surface map illustrates the charge distribution on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the ESP map would be expected to show a negative potential (typically colored red) around the oxygen atoms of the sulfone group, due to their high electronegativity and lone pairs. researchgate.net A region of negative potential would also be associated with the nitrogen atom of the piperidine ring. Conversely, positive potential (typically colored blue) would be expected around the hydrogen atoms attached to the carbon framework and the nitrogen atom. rsc.org This information is critical for predicting non-covalent interactions, such as hydrogen bonding, which can influence the molecule's physical properties and biological interactions. nih.gov

Conformational Analysis and Energy Landscapes

The flexibility of the two rings in this compound allows it to adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformations and the energy barriers between them.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of a molecule. MM methods use classical physics to calculate the potential energy of different conformations, while MD simulations model the atomic motions over time, providing a dynamic picture of the molecule's behavior. tandfonline.com For this compound, these simulations would reveal the preferred conformations of the piperidine and thiacyclohexane dioxide rings, which are likely to be chair forms. The simulations would also identify any less stable boat or twist-boat conformations and the energy required to transition between them. nih.gov

Through systematic conformational searches or MD simulations, it is possible to identify the most stable conformers of this compound. The relative energies of these conformers can then be calculated with higher accuracy using quantum chemical methods like DFT. The most stable conformer would be the one that minimizes steric hindrance and torsional strain. For this spiro compound, the relative orientation of the two rings will be a key determinant of stability. The identification of low-energy conformers is essential for understanding how the molecule might interact with biological targets or other molecules. nih.gov

Illustrative Relative Energies of Potential Conformers:

Conformer Description Relative Energy (kcal/mol)
1 Chair-Chair (axial N-H) 0.00
2 Chair-Chair (equatorial N-H) 0.5
3 Chair-Twist Boat 5.0

Note: This table presents a hypothetical energy landscape for illustrative purposes, based on conformational studies of similar six-membered ring systems.

Conformational Transitions and Barriers

Computational studies detailing the conformational transitions and associated energy barriers of this compound have not been identified in the current body of scientific literature. Such a study would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to map the potential energy surface of the molecule. The analysis would identify various stable conformers, such as chair, boat, and twist-boat forms for the six-membered rings, and calculate the energy required to transition between them. Without specific research, any discussion on the conformational landscape, including the heights of transitional barriers, would be purely speculative.

Chemical Reactivity and Derivatization of 9 Thia 1 Azaspiro 5.5 Undecane 9,9 Dioxide

Reactions at the Azaspirane Nitrogen Atom

The nitrogen atom in the 1-azaspiro[5.5]undecane portion of the molecule is a secondary amine, making it a key site for various functionalization reactions. Its nucleophilic character allows for the introduction of a wide array of substituents.

N-Alkylation and Acylation Reactions

The secondary amine of 9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide is expected to readily undergo N-alkylation with alkyl halides to furnish the corresponding tertiary amines. This reaction typically proceeds via an SN2 mechanism. Similarly, N-acylation can be achieved using acid chlorides or acid anhydrides, yielding the corresponding amides. These reactions are fundamental transformations for secondary amines.

Reagent TypeGeneral ReactionExpected Product
Alkyl Halide (R-X)Nucleophilic SubstitutionN-Alkyl-9-thia-1-azaspiro[5.5]undecane 9,9-dioxide
Acid Chloride (R-COCl)Nucleophilic Acyl SubstitutionN-Acyl-9-thia-1-azaspiro[5.5]undecane 9,9-dioxide
Acid Anhydride ((RCO)₂O)Nucleophilic Acyl SubstitutionN-Acyl-9-thia-1-azaspiro[5.5]undecane 9,9-dioxide

Amide and Urea Formation

The reaction of the azaspirane nitrogen with sulfonyl chlorides under alkaline conditions is expected to produce sulfonamides. Furthermore, the secondary amine can react with isocyanates to form substituted ureas. While specific examples for this compound are not extensively documented, these reactions are characteristic of secondary amines and have been reported for analogous spirocyclic systems. For instance, derivatives of 1-oxa-9-azaspiro[5.5]undecane have been utilized in the synthesis of sulfonamides.

Reactions at the Carbon Atoms of the Spirocyclic System

The carbon framework of this compound offers possibilities for functionalization, particularly at the positions alpha to the sulfone group.

Electrophilic and Nucleophilic Substitution Reactions

The protons on the carbon atoms adjacent to the sulfone group (positions 8 and 10) are acidic due to the strong electron-withdrawing nature of the sulfonyl group. This allows for deprotonation by a strong base to form a carbanion, which can then react with various electrophiles in an alkylation reaction. This is a common strategy for the α-functionalization of cyclic sulfones. iomcworld.com

Functionalization of Peripheral Rings

The piperidine (B6355638) ring, being a saturated heterocycle, is generally less reactive towards electrophilic substitution. However, strategies for the functionalization of pre-existing piperidine rings often involve oxidation to introduce unsaturation, followed by further derivatization.

Reactivity of the Sulfone Moiety

The sulfone group is a robust and versatile functional group that can participate in several key chemical transformations. acs.org

The sulfone moiety can be reduced to the corresponding sulfide (B99878), 9-thia-1-azaspiro[5.5]undecane, although this typically requires strong reducing agents.

A notable reaction of cyclic sulfones is the Ramberg-Bäcklund reaction, which involves the treatment of an α-halo sulfone with a strong base to yield an alkene through the extrusion of sulfur dioxide. iomcworld.comorganic-chemistry.org This reaction could potentially be applied to a halogenated derivative of this compound to introduce a double bond into the spirocyclic system.

Furthermore, the sulfone group can act as an activating group in cycloaddition reactions. Unsaturated sulfones are known to be effective dienophiles in Diels-Alder reactions. While the parent compound is saturated, derivatives with unsaturation in the thiane (B73995) ring could potentially participate in such reactions.

Reaction TypeDescriptionPotential Outcome
ReductionConversion of the sulfone to a sulfideFormation of 9-thia-1-azaspiro[5.5]undecane
Ramberg-Bäcklund ReactionElimination of SO₂ from an α-halo sulfoneFormation of an alkene within the spirocycle
CycloadditionParticipation of an unsaturated sulfone derivative in a [4+2] cycloadditionFormation of a new cyclic adduct

Stability under Reducing/Oxidizing Conditions

The stability of this compound is significantly influenced by the oxidation state of the sulfur atom. The sulfone group represents the highest oxidation state of sulfur, rendering it generally resistant to further oxidation. wikipedia.org Conversely, the sulfone group can be susceptible to reduction, although this typically requires potent reducing agents.

Oxidizing Conditions:

Under typical oxidizing conditions, the sulfone moiety of this compound is expected to be highly stable. The sulfur atom is in its +6 oxidation state and is electronically deactivated towards further oxidation. The piperidine ring, however, could be susceptible to oxidation under harsh conditions, potentially leading to ring opening or the formation of enamines or other oxidation products, though specific studies on this compound are not available.

Reducing Conditions:

The reduction of the sulfone group in this compound to the corresponding sulfide would likely necessitate the use of strong reducing agents. Common reagents and the expected outcomes are summarized in the table below. It is important to note that the secondary amine of the piperidine ring is unlikely to be affected by these conditions.

Reducing AgentPotential OutcomeReaction Conditions
Lithium aluminum hydride (LiAlH₄)Reduction of the sulfone to the corresponding sulfide (9-thia-1-azaspiro[5.5]undecane)Typically requires elevated temperatures and prolonged reaction times
Lithium aluminum hydride/titanium tetrachloride (LiAlH₄/TiCl₄)Rapid reduction to the sulfideMilder conditions compared to LiAlH₄ alone, often with higher yields rsc.org
Diisobutylaluminium hydride (DIBAL-H)Generally less effective for sulfone reduction compared to LiAlH₄May require harsh conditions with limited success

Potential for Ring Opening or Rearrangement

The spirocyclic nature of this compound imparts significant conformational rigidity. Ring opening or rearrangement reactions are not commonly observed for simple saturated piperidine or thiacyclohexane 1,1-dioxide rings under standard conditions.

However, under specific and often forceful reaction conditions, ring transformations could theoretically be induced. For instance, cleavage of the carbon-sulfur bonds in the thiacyclohexane 1,1-dioxide ring could occur under forcing reductive conditions. The piperidine ring is generally stable, but N-functionalization followed by intramolecular reactions could potentially lead to rearrangements. There is currently no specific literature evidence for ring-opening or rearrangement reactions of this compound.

Derivatization for Scaffold Expansion and Diversity-Oriented Synthesis

The presence of a secondary amine in the piperidine ring of this compound provides a convenient handle for derivatization. This allows for the expansion of the scaffold and the generation of diverse compound libraries for applications in medicinal chemistry and drug discovery. The primary methods for derivatization focus on N-alkylation and N-acylation reactions.

Parallel Synthesis of Libraries

Parallel synthesis is a powerful technique for the rapid generation of a large number of compounds. rsc.org The this compound scaffold is well-suited for this approach due to the reliable reactivity of the secondary amine. By reacting the parent scaffold with a diverse set of building blocks in a parallel fashion, a library of derivatives can be efficiently synthesized.

N-Alkylation in Parallel Synthesis:

N-alkylation can be achieved by reacting the parent compound with a variety of alkyl halides or by reductive amination with aldehydes or ketones.

Alkylating AgentReaction ConditionsExpected Product
Alkyl halides (R-X)Base (e.g., K₂CO₃, Et₃N) in a suitable solvent (e.g., DMF, CH₃CN)N-alkylated this compound
Aldehydes/Ketones (RCHO/RCOR')Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN)N-alkylated this compound

N-Acylation in Parallel Synthesis:

N-acylation with a range of acylating agents can introduce a variety of functional groups, further expanding the chemical diversity of the library.

Acylating AgentReaction ConditionsExpected Product
Acyl chlorides (RCOCl)Base (e.g., Et₃N, pyridine) in an aprotic solvent (e.g., CH₂Cl₂, THF)N-acylated this compound
Carboxylic acids (RCOOH)Coupling agents (e.g., HATU, HOBt, EDC) and a baseN-acylated this compound
Isocyanates (R-NCO)Aprotic solvent (e.g., THF, CH₂Cl₂)N-carbamoyl this compound

Combinatorial Chemistry Approaches

Combinatorial chemistry aims to produce a large number of compounds in a single process. rsc.org The this compound scaffold can be utilized in combinatorial strategies, particularly in split-and-pool synthesis on a solid support.

In a typical solid-phase combinatorial approach, the piperidine nitrogen of a related precursor could be attached to a resin. Subsequent reaction steps with a variety of building blocks, followed by cleavage from the resin, would yield a library of diverse compounds based on the this compound core. This methodology allows for the generation of vast numbers of compounds for high-throughput screening.

Mechanistic Investigations of Reactions Involving 9 Thia 1 Azaspiro 5.5 Undecane 9,9 Dioxide

Kinetic Studies of Synthetic Transformations

No kinetic data has been published regarding the synthetic transformations of 9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide.

Reaction Order Determination

There are no available studies that have determined the reaction order for the formation or subsequent reactions of this compound.

Activation Energy Measurements

Measurements of activation energy for reactions involving this compound have not been reported in the scientific literature.

Isotope Labeling Studies for Pathway Tracing

No research has been found that utilizes isotope labeling to trace the reaction pathways in the synthesis or derivatization of this compound. Such studies would be invaluable for elucidating the step-by-step molecular rearrangements that may occur.

Intermediate Isolation and Characterization

The isolation and characterization of reaction intermediates in the synthesis or transformation of this compound have not been described. Spectroscopic or crystallographic data for any transient species are absent from the current body of scientific literature.

Catalytic Cycles in Synthesis and Transformation

There is no information available on any catalytic cycles that involve this compound, either as a substrate, catalyst, or intermediate.

Structure Activity Relationship Sar Studies of 9 Thia 1 Azaspiro 5.5 Undecane 9,9 Dioxide Derivatives

Rational Design Principles for Modified 9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide Analogues

The rational design of analogues of this compound would be guided by several key principles aimed at optimizing biological activity and drug-like properties. The core scaffold presents multiple vectors for chemical modification, primarily on the piperidine (B6355638) ring.

Modification of the Piperidine Nitrogen: The secondary amine in the 1-position of the scaffold is a primary site for modification. Alkylation, arylation, or acylation at this position can introduce a wide variety of substituents to probe for specific interactions with a biological target. For instance, the introduction of aromatic or heteroaromatic rings could lead to beneficial π-π stacking or hydrophobic interactions within a binding pocket.

Substitution on the Piperidine Ring: The carbon atoms of the piperidine ring can be substituted to explore the spatial requirements of the binding site. The introduction of small alkyl groups, polar functional groups (e.g., hydroxyl, carboxyl), or even additional rings can modulate the compound's conformation and physicochemical properties.

Bioisosteric Replacement: The sulfone moiety could be replaced with other groups like a sulfoxide (B87167), a ketone, or a methylene (B1212753) group to assess its importance for biological activity. Similarly, the piperidine ring could be replaced with other heterocyclic systems to explore different conformational preferences and interaction patterns.

Introduction of Chirality: The spirocyclic nature of the core and any substitutions can introduce chiral centers. The synthesis of single enantiomers or diastereomers is crucial, as the stereochemistry of a molecule can have a profound impact on its biological activity. numberanalytics.com

Correlation of Structural Features with Specific Biological Interactions (In Vitro/In Silico)

The biological activity of newly synthesized this compound derivatives would be evaluated through a combination of in vitro assays and in silico modeling to establish a clear correlation between their structural features and their effects on biological targets.

The initial assessment of biological activity often involves ligand-target binding assays to determine the affinity and potency of the compounds. giffordbioscience.com These assays are crucial for establishing a baseline for SAR.

Enzyme Inhibition Assays: If the target is an enzyme, inhibition assays would be performed to determine the IC50 values of the analogues. For example, if targeting a kinase, a radiometric or fluorescence-based assay could be used.

Receptor Affinity Assays: For G protein-coupled receptors (GPCRs) or other receptor targets, radioligand binding assays are commonly employed to determine the binding affinity (Ki) of the compounds. giffordbioscience.com

The data from these assays would be compiled into tables to visualize the SAR. For instance, a hypothetical SAR table for a series of N-substituted analogues targeting a hypothetical enzyme is presented below.

Illustrative Data Table: The following table is a hypothetical example created for illustrative purposes to demonstrate how SAR data for this compound derivatives might be presented. The data is not real.

Compound IDR Group (at N-1)Enzyme Inhibition IC50 (µM)
1a-H> 100
1b-CH350.2
1c-CH2CH325.8
1d-Benzyl5.1
1e-4-Fluorobenzyl1.2
1f-3-Pyridylmethyl2.5

From this illustrative data, one could infer that a larger, aromatic substituent at the N-1 position is beneficial for activity, with a 4-fluorobenzyl group providing the highest potency in this hypothetical series.

Following the initial target-based assays, the most promising compounds would be evaluated in cell-based assays to assess their effects on relevant biochemical pathways. nih.gov These assays provide a more physiologically relevant context and can help to confirm the mechanism of action.

Target Engagement Assays: Techniques like the cellular thermal shift assay (CETSA) can be used to confirm that the compound binds to its intended target in a cellular environment.

Signaling Pathway Analysis: If the target is part of a signaling cascade, downstream effects can be measured. For example, if targeting a component of the MAPK pathway, the phosphorylation status of downstream proteins like ERK could be assessed by Western blotting or ELISA.

In parallel with experimental studies, computational methods would be employed to gain insights into the binding mode of the compounds and to guide the design of new analogues. acs.org

Molecular Docking: Docking studies would be used to predict the binding pose of the this compound derivatives within the active site of the target protein. This can help to rationalize the observed SAR and identify key interactions, such as hydrogen bonds involving the sulfone oxygen atoms or the piperidine nitrogen. benthamdirect.com

Molecular Dynamics (MD) Simulations: MD simulations can be used to assess the stability of the predicted binding poses and to explore the conformational dynamics of the ligand-receptor complex over time. This can provide a more accurate picture of the binding event and help to refine the design of new compounds.

Influence of Stereochemistry on Biological Activity

Stereochemistry is a critical factor in the biological activity of spirocyclic compounds due to their rigid, three-dimensional nature. numberanalytics.com The this compound scaffold itself is achiral, but substitution on the piperidine or thiacyclohexane rings can create one or more stereocenters.

The separation and individual testing of enantiomers or diastereomers would be a crucial aspect of the SAR studies. It is common for one enantiomer to be significantly more active than the other (the eutomer), as it will have the correct spatial orientation to interact optimally with the chiral environment of the biological target.

For example, if a methyl group were introduced at the 2-position of the piperidine ring, this would create a chiral center. The (R)- and (S)-enantiomers would need to be synthesized or separated and their biological activities compared. A significant difference in potency between the two enantiomers would provide strong evidence for a specific, stereochemically defined binding interaction with the target.

Pharmacophore Modeling for this compound Scaffolds

Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for biological activity. dergipark.org.tr A pharmacophore model for this compound derivatives could be developed based on the structures of the most active compounds identified in the SAR studies.

A hypothetical pharmacophore model for this scaffold might include:

A Hydrogen Bond Acceptor: Corresponding to one or both of the oxygen atoms of the sulfone group.

A Hydrogen Bond Donor or Cationic Center: Corresponding to the protonated piperidine nitrogen.

One or More Hydrophobic/Aromatic Regions: Defined by substituents on the piperidine ring that are found to be important for activity.

Exclusion Volumes: Regions of space that are occupied by inactive compounds but not by active ones, indicating steric hindrance.

This pharmacophore model could then be used for virtual screening of large compound libraries to identify new, structurally diverse molecules with the potential to be active against the target of interest. nih.gov

Future Directions and Emerging Research Avenues for 9 Thia 1 Azaspiro 5.5 Undecane 9,9 Dioxide

Development of Novel Synthetic Methodologies

The advancement of 9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide as a scaffold for functional molecules is contingent on the development of efficient and innovative synthetic routes. Current methodologies for constructing spirocyclic sultams often involve multi-step processes that can be resource-intensive. Future research is anticipated to focus on creating more streamlined, atom-economical, and stereoselective syntheses.

Key areas for methodological development include:

Asymmetric Synthesis: Developing catalytic asymmetric methods to control the stereochemistry at the spirocyclic center is a primary objective. This would provide access to enantiomerically pure compounds, which is crucial for understanding structure-activity relationships (SAR) in biological systems.

One-Pot Reactions and Cascade Cyclizations: Designing tandem or domino reactions that form the spiro-sultam core in a single operational step from readily available starting materials would significantly improve efficiency. Strategies like intramolecular reductive cyclization of cyanoalkylsulfonyl fluorides have shown promise for related spirocyclic sultams and could be adapted. nih.govnih.govresearchgate.net

Photoredox and Electrochemical Methods: The application of modern synthetic techniques such as photoredox catalysis or electrosynthesis could open new pathways for the construction of the thia-azaspiro[5.5]undecane ring system under mild conditions, potentially offering novel reactivity and functional group tolerance.

Flow Chemistry: The use of continuous flow reactors could enable safer, more scalable, and highly optimized production of this compound and its derivatives, overcoming challenges associated with reaction kinetics and heat transfer in batch processes.

Table 1: Potential Future Synthetic Strategies
MethodologyPotential AdvantagesKey Research Focus
Catalytic Asymmetric SynthesisAccess to enantiopure compounds, crucial for pharmacological studies.Development of novel chiral catalysts and ligands.
Cascade CyclizationsIncreased efficiency, reduced waste, and step economy.Design of precursors for intramolecular cyclization cascades. researchgate.net
Photoredox/ElectrosynthesisMild reaction conditions, unique reactivity patterns.Exploring radical-based cyclization pathways.
Flow ChemistryImproved scalability, safety, and process control.Optimization of reaction parameters in continuous flow systems.

Exploration of New Biological Targets and Mechanisms (In Vitro/In Silico)

The sultam moiety is a recognized pharmacophore present in various biologically active compounds, including anti-inflammatory, anticonvulsant, and antibacterial agents. nih.govnih.gov The rigid, three-dimensional structure of the this compound scaffold offers a unique opportunity to orient substituents in precise spatial arrangements, potentially leading to high-affinity and selective interactions with novel biological targets. mdpi.com

Future research avenues in this domain include:

In Silico Screening: Computational methods, such as molecular docking and pharmacophore modeling, can be employed to screen virtual libraries of this compound derivatives against a wide array of protein targets. Potential targets could include kinases, proteases, and carbonic anhydrases, which are known to be modulated by sulfonamide-containing molecules. nih.govresearchgate.net

High-Throughput In Vitro Screening: Testing the compound and its analogs against diverse panels of biological assays (e.g., enzyme inhibition, receptor binding, and cell-based assays) could uncover unexpected biological activities. The inherent three-dimensionality of the scaffold may allow it to interact with targets that are challenging for more planar molecules. nih.gov

Fragment-Based Drug Discovery (FBDD): The core spiro-sultam scaffold can be used as a starting point in FBDD campaigns. By identifying low-affinity binding to a protein target, the scaffold can be elaborated and optimized to generate potent and selective drug candidates.

Mechanism of Action Studies: For any identified bioactive derivatives, detailed mechanistic studies will be essential to understand how they exert their effects at a molecular level. This includes identifying direct binding partners and elucidating their impact on cellular signaling pathways. Research has shown that related spirocyclic structures are being investigated for conditions ranging from chronic kidney disease to tuberculosis. researchgate.netnih.govosi.lv

Table 2: Prospective Biological Targets for Investigation
Target ClassRationaleInvestigative Approach
Carbonic AnhydrasesThe sulfonamide group is a classic zinc-binding motif for these enzymes. researchgate.netEnzymatic inhibition assays and structural biology (X-ray crystallography).
KinasesThe rigid scaffold can be decorated to target specific ATP-binding sites.Kinome-wide screening and cell-based phosphorylation assays.
ProteasesSultams can act as non-covalent inhibitors of various proteases.Protease activity assays and molecular docking.
Ion ChannelsThe defined 3D structure could enable selective channel modulation.Electrophysiological studies (e.g., patch-clamp).

Advanced Material Science Applications of this compound Scaffolds

Beyond pharmaceuticals, the unique and rigid spirocyclic structure of this compound makes it an intriguing building block for advanced materials. The inherent stability of the sultam ring and the defined geometry of the spiro-junction could be leveraged to create materials with novel properties.

Emerging research could focus on:

Polymer Chemistry: Incorporation of the spiro-sultam scaffold into polymer backbones could lead to materials with high thermal stability, specific optical properties, and defined conformational rigidity. Such polymers could find applications as specialty plastics, membranes, or in optoelectronic devices.

Functional Materials: The polarity and hydrogen-bonding capabilities of the sultam group could be exploited in the design of functional materials for applications such as chemical sensing or selective adsorption. The spirocyclic framework can act as a rigid core for organizing functional groups in a predetermined three-dimensional space. mdpi.com

Coordination Polymers and Metal-Organic Frameworks (MOFs): Derivatives of this compound bearing coordinating functional groups could serve as novel organic linkers for the construction of MOFs. The rigidity and shape of the spirocyclic linker could influence the porosity and catalytic activity of the resulting frameworks.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new molecules, including derivatives of this compound. mdpi.com These computational tools can accelerate research by analyzing complex datasets and making predictions that guide experimental work.

Future applications include:

Predictive Modeling: ML algorithms can be trained to predict the physicochemical properties, biological activities, and pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of virtual libraries of spiro-sultam derivatives. This allows for the in silico prioritization of candidates for synthesis and testing. mdpi.com

De Novo Design: Generative AI models can design novel this compound analogs with desired property profiles. By learning from existing chemical data, these models can propose new structures that are optimized for a specific biological target or material application.

Synthesis Planning: AI-powered retrosynthesis tools can assist chemists in designing the most efficient synthetic routes to target molecules. By analyzing vast databases of chemical reactions, these platforms can suggest optimal reaction conditions and starting materials, saving significant time and resources.

High-Content Data Analysis: In biological screening, AI can be used to analyze complex datasets from high-content imaging or multi-omics experiments, helping to identify the mechanism of action of bioactive compounds and discover novel biomarkers.

Q & A

Basic: What are the common synthetic routes for 9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide, and how do reaction conditions influence yield?

The synthesis of spirocyclic compounds like this compound typically employs cyclization strategies. Key methods include:

  • Prins Cyclization : A scalable approach using acid-catalyzed cyclization of aldehydes and alkenes, yielding spiro scaffolds with moderate to high efficiency .
  • Spiroannulation via Nucleophilic Substitution : Reactions involving thiols and amines under reflux conditions (e.g., ethanol with p-toluenesulfonic acid), achieving yields up to 82% when optimized for temperature and solvent polarity .
  • Crystal Structure-Guided Synthesis : X-ray diffraction data (e.g., Acta Crystallographica studies) can inform stereochemical control, reducing byproducts .
    Methodological Tip : Monitor reaction progress via TLC and optimize pH to minimize side reactions (e.g., over-oxidation).

Basic: How is the structural integrity of this compound validated in synthetic batches?

Structural validation combines:

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Confirm spirocyclic connectivity and sulfide/sulfone groups via characteristic shifts (e.g., δ 2.01–2.48 ppm for CH₂ groups in spiro rings) .
    • FT-IR : Identify S=O stretches near 1,636–1,652 cm⁻¹ for the dioxide moiety .
  • X-Ray Crystallography : Resolve bond angles and torsion angles (e.g., spiro carbon geometry ~109.5°) to confirm bicyclic rigidity .
    Data Cross-Check : Compare experimental spectra with computational predictions (e.g., Gaussian DFT) to resolve ambiguities .

Advanced: What strategies address low yields in spiroannulation reactions for this compound?

Low yields often stem from steric hindrance or competing polymerization. Solutions include:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 5 h to 30 min) and improves regioselectivity .
  • Catalytic Systems : Use Lewis acids (e.g., BF₃·Et₂O) to stabilize transition states, enhancing cyclization efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side-product formation .
    Case Study : A 77% yield was achieved for a related spirothiazine using NaBH₄ reduction under inert atmosphere .

Advanced: How does the spirocyclic scaffold influence biological activity, and what assays validate its mechanism?

The spiro structure confers conformational rigidity, enhancing target binding. Key findings:

  • Anticancer Activity : Derivatives inhibit proliferation in breast/colon cancer cells (IC₅₀ ~5–20 µM) via topoisomerase II inhibition, validated via MTT assays .
  • Antimicrobial Targets : Analogues disrupt Mycobacterium tuberculosis MmpL3 transport, confirmed through MIC assays (1.25–2.5 µg/mL) and molecular docking .
    Mechanistic Insight : Use SPR (Surface Plasmon Resonance) to quantify binding kinetics to targets like sEH (soluble epoxide hydrolase) .

Advanced: How can computational modeling optimize the design of 9-Thia-1-azaspiro[5.5]undecane derivatives?

  • Docking Studies : AutoDock Vina predicts binding poses to enzymes (e.g., MmpL3), guiding substituent modifications for improved affinity .
  • MD Simulations : GROMACS assesses stability of spiro-target complexes (e.g., RMSD <2 Å over 100 ns) .
  • QSAR Models : Correlate electronic parameters (e.g., Hammett σ) with bioactivity to prioritize synthetic targets .

Advanced: How should researchers resolve contradictions in reported bioactivity data for spirocyclic analogues?

Contradictions may arise from assay variability or impurity profiles. Mitigation strategies:

  • Standardized Protocols : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .
  • HPLC-Purity Correlation : Establish a threshold (>95% purity via C18 columns) for bioactivity comparisons .
  • Meta-Analysis : Pool data from PubChem and crystallographic databases to identify structure-activity trends .

Advanced: What are the challenges in scaling up synthesis, and how can they be managed?

  • Byproduct Accumulation : Continuous flow reactors improve mixing and thermal control, reducing dimerization .
  • Purification : Use silica gel chromatography or recrystallization (DMF/EtOH) to isolate high-purity spiro products .
  • Regioselectivity : Employ chiral auxiliaries or enzyme-mediated catalysis for stereospecific spiroannulation .

Advanced: How does the electronic configuration of substituents affect the compound’s reactivity?

  • Electron-Withdrawing Groups (EWGs) : Nitrile substituents increase electrophilicity at the spiro carbon, accelerating nucleophilic attacks (e.g., k = 0.45 min⁻¹ for CN vs. 0.22 min⁻¹ for CH₃) .
  • Electron-Donating Groups (EDGs) : Methoxy groups enhance stability via resonance but reduce oxidation susceptibility .
    Experimental Validation : Cyclic voltammetry (e.g., E₁/₂ = −1.2 V vs. Ag/AgCl) quantifies redox behavior .

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